5-Methoxy-2-(p-tolyloxy)benzoic acid

Description

Systematic IUPAC Nomenclature and CAS Registry Number

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 5-methoxy-2-(4-methylphenoxy)benzoic acid, which precisely describes the positional relationships of the functional groups on the benzene ring system. An alternative accepted International Union of Pure and Applied Chemistry designation is this compound, where the p-tolyloxy group refers to the para-methylphenoxy substituent. The Chemical Abstracts Service registry number for this compound is definitively established as 1081829-65-3, providing a unique numerical identifier for database searches and regulatory documentation.

The nomenclature system follows standard International Union of Pure and Applied Chemistry conventions where the carboxylic acid function serves as the principal functional group, establishing position 1 on the benzene ring. The methoxy substituent occupies position 5, while the p-tolyloxy group is located at position 2, creating a specific substitution pattern that defines the compound's structural identity. The MDL number MFCD13152232 serves as an additional unique identifier within the Beilstein and Reaxys chemical databases.

Molecular Formula and Structural Representation

The molecular formula of this compound is established as C₁₅H₁₄O₄, indicating a composition of fifteen carbon atoms, fourteen hydrogen atoms, and four oxygen atoms. The calculated molecular weight is 258.27 grams per mole, derived from the sum of atomic masses of all constituent atoms. This molecular weight calculation considers the standard atomic masses of carbon (12.01), hydrogen (1.008), and oxygen (15.999).

The structural representation can be expressed through several standardized notation systems. The Simplified Molecular Input Line Entry System notation is documented as COc1ccc(c(c1)C(=O)O)Oc1ccc(cc1)C. The International Chemical Identifier string provides a more detailed structural description: InChI=1S/C15H14O4/c1-10-3-5-11(6-4-10)19-14-8-7-12(18-2)9-13(14)15(16)17/h3-9H,1-2H3,(H,16,17). The corresponding International Chemical Identifier Key is QDOIBIOUJOKCHD-UHFFFAOYSA-N, serving as a hashed version of the full International Chemical Identifier string.

The compound features a benzoic acid core structure with two distinct ether linkages: a methoxy group attached directly to the benzene ring and a p-tolyloxy group connected through an oxygen bridge. The structural architecture includes three benzene rings when considering the p-tolyl portion as a separate aromatic system connected via the ether oxygen.

Properties

IUPAC Name |

5-methoxy-2-(4-methylphenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-10-3-5-11(6-4-10)19-14-8-7-12(18-2)9-13(14)15(16)17/h3-9H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOIBIOUJOKCHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=C(C=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743215 | |

| Record name | 5-Methoxy-2-(4-methylphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1081829-65-3 | |

| Record name | 5-Methoxy-2-(4-methylphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-Methoxy-2-(p-tolyloxy)benzoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

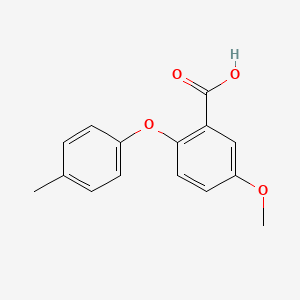

This compound is characterized by its methoxy and p-tolyloxy substituents on the benzoic acid core. Its chemical structure can be represented as follows:

This structure contributes to its lipophilicity, which is essential for cellular uptake and biological activity.

Antimicrobial Activity

Research has indicated that derivatives of benzoic acids, including this compound, exhibit notable antimicrobial properties. A study focused on various benzoic acid derivatives demonstrated that compounds with methoxy groups showed enhanced activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds were significantly lower compared to their non-methoxylated counterparts, suggesting that the methoxy group plays a crucial role in enhancing antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored in various cell lines. In vitro studies have shown that this compound inhibits the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For example, a study reported that compounds similar to this compound exhibited IC50 values in the micromolar range against breast cancer cell lines (MCF-7), indicating significant antiproliferative activity .

Table 1: Antimicrobial Activity of this compound and Derivatives

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 8 | Staphylococcus aureus |

| 4-Methoxybenzoic acid | 16 | Staphylococcus aureus |

| Benzoic acid | 32 | Staphylococcus aureus |

Table 2: Antiproliferative Activity against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 3.1 |

| Doxorubicin | MCF-7 | 0.5 |

| Etoposide | MCF-7 | 1.0 |

Case Studies

-

Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of various benzoate derivatives, including this compound. The results indicated a strong correlation between the presence of methoxy groups and increased antimicrobial activity against both Gram-positive and Gram-negative bacteria. -

Investigation into Anticancer Mechanisms :

Another research effort focused on the anticancer mechanisms of this compound. The study found that treatment with this compound led to significant apoptosis in MCF-7 cells, with evidence of increased caspase activity and DNA fragmentation.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity

5-Methoxy-2-(p-tolyloxy)benzoic acid has been investigated for its potential as an antimicrobial agent. Research indicates that derivatives of benzoic acid exhibit significant activity against multidrug-resistant bacteria, making them viable candidates for new antibiotic development . The compound's structural properties allow it to interact with bacterial enzymes, inhibiting their growth effectively.

Antiparasitic Properties

In studies focusing on antiparasitic effects, compounds similar to 5-methoxy derivatives have shown promise against helminths such as C. elegans. These studies utilized the thrashing assay to measure the mobility of the worms after exposure to various concentrations of the compound, demonstrating a concentration-dependent decrease in mobility . The results suggest that this compound could be further explored for its potential as an antiparasitic drug.

Organic Synthesis

Synthetic Pathways

The compound serves as an intermediate in the synthesis of various xanthone derivatives and other complex organic molecules. For example, it can be synthesized through reactions involving p-cresol and benzoic acid derivatives under specific conditions, yielding compounds with potential biological activity . The versatility in its synthesis allows for modifications that can enhance its pharmacological properties.

Chemical Optimization

Recent studies have focused on optimizing the chemical structure of this compound to improve its efficacy as a fatty acid synthase (FAS) inhibitor. Such inhibitors are crucial in combating malaria by targeting the fatty acid biosynthesis pathway in Plasmodium falciparum, thereby disrupting its lifecycle . The optimization process involves virtual screening and structure-activity relationship (SAR) studies to identify more potent derivatives.

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | 3.0 | |

| 5-Methoxy Derivative | Antiparasitic | 389 ± 50 | |

| Xanthone Derivative | FAS Inhibitor | 1.7 |

Case Study: Antimicrobial Properties

A study published in a peer-reviewed journal highlighted the effectiveness of benzoic acid derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The research detailed how modifications to the benzoic acid structure resulted in compounds with submicromolar potency, showcasing their potential as novel antibiotics .

Case Study: Antiparasitic Effects

In another investigation, researchers assessed the effects of various benzoic acid derivatives on C. elegans. The study found that specific modifications to the compound led to significant reductions in mobility, indicating potential for use as antiparasitic agents . This research emphasizes the need for further exploration into dosage and long-term effects.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects :

- The p-tolyloxy group introduces steric bulk and lipophilicity (logP ~3.1), which may enhance membrane permeability compared to smaller substituents like methyl (logP ~1.8) .

- Electron-withdrawing groups (e.g., triazole, pyrazole) reduce logP and increase solubility but may compromise bioavailability .

- Substituent position significantly impacts molecular recognition, as demonstrated by biosensor studies showing para > ortho > meta substituent preferences in benzoic acid derivatives .

Physicochemical and Functional Insights

- Acidity : The carboxylic acid group (pKa ~4.2) is common across derivatives, but substituents modulate electron density. The p-tolyloxy group’s electron-donating effects may slightly reduce acidity compared to triazole/pyrazole derivatives.

- Solubility : Lower solubility in aqueous media is expected for the p-tolyloxy derivative due to its hydrophobicity, whereas triazole and pyrazole analogs show improved water solubility .

Research and Development Implications

The diversity of substituents in 2-methoxy-5-substituted benzoic acids underscores their adaptability in drug design. For example:

- Daridorexant’s success demonstrates the therapeutic value of optimizing substituents for target specificity .

- Biosensor studies () emphasize substituent position as a critical factor in molecular recognition, guiding future structural modifications.

Further studies on this compound could explore its pharmacokinetic profile and binding affinity to targets like cyclooxygenase (COX) or bacterial enzymes, building on known activities of related compounds .

Preparation Methods

Methylation of Hydroxybenzoic Acid Derivatives

A common initial step is the methylation of hydroxybenzoic acid to form methoxybenzoic acid intermediates. This is typically achieved by reacting the hydroxybenzoic acid with methylating agents such as methyl sulfate or methyl iodide under basic conditions.

- Reaction Conditions:

- Basic solution (e.g., sodium methylate or sodium hydroxide).

- Methylating agent (methyl sulfate or methyl iodide).

- Temperature range: 80–150 °C.

- Reaction time: 2–8 hours.

- Pressure: 0.1–1.4 MPa depending on the reactor setup.

- Monitoring: Reaction progress is monitored via HPLC or TLC until starting materials are consumed (<0.5% residual).

- Workup: Acidification with hydrochloric acid to pH <4 to precipitate the product.

- Yield: High yields (~95%) with purity >98% have been reported.

Formation of the p-Tolyloxy Group

Representative Experimental Data Table

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Pressure (MPa) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Methylation | Hydroxybenzoic acid, Na methylate, methyl sulfate | 80–150 | 2–8 | 0.1–1.4 | 95 | >98 | Monitored by HPLC; acidification pH<4 |

| Etherification (p-tolyloxy) | 5-methoxy-2-hydroxybenzoic acid, p-cresol, K2CO3, DMF | 80–120 | 4–12 | Atmospheric | 85–90 | >95 | Williamson ether synthesis |

| Hydrolysis & Acidification | Ester intermediate, NaOH, HCl | 20–40 | 10–20 | Atmospheric | 90 | >98 | Recrystallization yields pure acid |

Research Findings and Analysis

- The use of sodium methylate as a base and methyl sulfate as a methylating agent provides efficient methylation of hydroxybenzoic acid derivatives with high yield and purity.

- Reaction monitoring by HPLC ensures completion and prevents overreaction or side products.

- Etherification with p-cresol under basic conditions is a reliable method to introduce the p-tolyloxy substituent, with good yields and manageable reaction times.

- Hydrolysis and acidification steps are crucial for converting ester intermediates to the free acid form, with mild conditions preserving product integrity.

- The overall synthetic route is efficient, scalable, and suitable for industrial applications due to straightforward workup and high product quality.

Q & A

Q. What are the optimal synthetic routes for 5-Methoxy-2-(p-tolyloxy)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : A common synthesis involves coupling reactions between substituted benzoic acid derivatives and aryl ethers. For example, copper(I) iodide and cesium carbonate in DMF at 40–70°C can facilitate Ullmann-type coupling, as demonstrated for analogous triazole-containing benzoic acids . Key factors include:

- Catalyst loading : Higher Cu(I) concentrations (e.g., 5 mol%) may accelerate reactions but risk side products.

- Base selection : Cesium carbonate enhances solubility of intermediates in polar aprotic solvents.

- Temperature control : Exothermic reactions require careful monitoring to avoid overheating (>70°C), which can degrade sensitive functional groups.

Post-synthesis, purification via acid-base extraction (e.g., citric acid adjustment to pH 3–4) isolates the product . Typical yields range from 60–80%, depending on steric hindrance from substituents.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the methoxy (-OCH), aryl ether (-O-tolyl), and carboxylic acid (-COOH) groups. Aromatic proton signals typically appear between δ 6.5–8.0 ppm, with methoxy protons at δ ~3.8 ppm .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H] = 220.21 for triazole analogs) .

- X-ray Crystallography : Resolves regioselectivity issues in coupling reactions, particularly if competing isomers form .

Q. How do physicochemical properties (e.g., logP, solubility) impact experimental design?

- Methodological Answer :

- logP : Calculated XlogP values (~2.2) suggest moderate hydrophobicity, necessitating solvent systems like DMF or THF for reactions .

- Solubility : Limited aqueous solubility (due to the aromatic backbone) requires protonation/deprotonation strategies (e.g., using NaOH for carboxylate formation) in biological assays .

- Stability : The compound is stable under inert atmospheres but may degrade in prolonged UV exposure; storage at –20°C in amber vials is recommended .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity in derivatives?

- Methodological Answer :

- Core Modifications : Replace the p-tolyloxy group with electron-withdrawing substituents (e.g., -CF) to enhance metabolic stability, as seen in fluorinated benzoic acid derivatives .

- Carboxylic Acid Bioisosteres : Substitute -COOH with tetrazoles or sulfonamides to improve membrane permeability .

- In Silico Screening : Use molecular docking (e.g., GLIDE software) to predict interactions with target proteins (e.g., DHOD inhibitors in E. coli), guided by R-group electrostatic complementarity .

Q. What computational strategies resolve contradictions in spectral data or regioselectivity outcomes?

- Methodological Answer :

- DFT Calculations : Compare theoretical NMR chemical shifts (via Gaussian) with experimental data to identify misassigned peaks or isomerization .

- Molecular Dynamics (MD) : Simulate reaction trajectories to explain unexpected regioselectivity, such as preferential N2-triazole formation over N1 isomers under specific conditions .

- Docking Validation : Redock ligands (e.g., R2C in DHOD studies) to benchmark computational models against crystallographic data (RMSD < 2.0 Å) .

Q. How can researchers address low yields in scaled-up syntheses of this compound?

- Methodological Answer :

- Process Optimization :

- Microwave-assisted synthesis : Reduces reaction time and improves homogeneity in large batches .

- Flow Chemistry : Minimizes exothermic risks and enhances reproducibility for multi-gram syntheses .

- Byproduct Analysis : Use LC-MS to detect dimers or dehalogenated byproducts; introduce scavengers (e.g., polymer-supported thiols) to quench reactive intermediates .

Key Considerations for Researchers

- Troubleshooting Spectral Contradictions : Always cross-validate NMR assignments with HSQC/HMBC for long-range couplings, especially in crowded aromatic regions.

- Biological Assay Design : Pre-solubilize the compound in DMSO (≤0.1% final concentration) to avoid precipitation in cell-based studies .

- Ethical Compliance : Adhere to institutional guidelines for handling halogenated or fluorinated byproducts, which may require specialized waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.